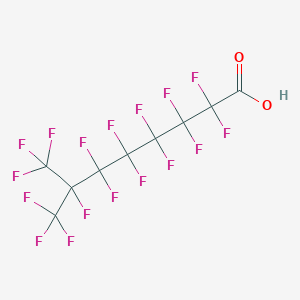
Tetradecafluoroisononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecafluoroisononanoic acid: is a perfluorinated carboxylic acid with the molecular formula C11H8F17NO2. This compound is known for its high thermal and chemical stability, making it a valuable substance in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradecafluoro-7-(trifluoromethyl)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where octanoic acid is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .
Industrial Production Methods: In industrial settings, the production of tetradecafluoro-7-(trifluoromethyl)octanoic acid often involves large-scale ECF processes. These processes are conducted under controlled conditions to ensure the complete fluorination of the starting material. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecafluoroisononanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Perfluorinated carboxylates.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetradecafluoroisononanoic acid is used as a surfactant in various chemical reactions due to its ability to lower surface tension. It is also employed in the synthesis of other perfluorinated compounds .
Biology: In biological research, this compound is used to study the effects of perfluorinated substances on living organisms. It serves as a model compound for understanding the bioaccumulation and toxicity of perfluorinated chemicals .
Medicine: While not directly used in medicine, tetradecafluoro-7-(trifluoromethyl)octanoic acid is studied for its potential effects on human health, particularly its role in endocrine disruption and other physiological impacts .
Industry: Industrially, this compound is used in the production of water and oil-repellent coatings, firefighting foams, and as a processing aid in the manufacture of fluoropolymers .
Wirkmechanismus
The mechanism of action of tetradecafluoro-7-(trifluoromethyl)octanoic acid involves its interaction with various molecular targets. Due to its high electronegativity and stability, it can disrupt normal cellular processes by interfering with lipid membranes and protein functions. The compound’s perfluorinated nature allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
Perfluorooctanoic acid (PFOA): Similar in structure but with a shorter carbon chain.
Perfluorononanoic acid (PFNA): Another perfluorinated carboxylic acid with a slightly longer carbon chain.
Perfluorodecanoic acid (PFDA): Similar structure with an even longer carbon chain.
Uniqueness: Tetradecafluoroisononanoic acid is unique due to its specific chain length and the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal and chemical stability .
Eigenschaften
CAS-Nummer |
15899-31-7 |
|---|---|
Molekularformel |
C9HF17O2 |
Molekulargewicht |
464.08 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoic acid |
InChI |
InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(13,14)6(17,18)7(19,20)5(15,16)3(12,8(21,22)23)9(24,25)26/h(H,27,28) |
InChI-Schlüssel |
WIXVASFEKZIRFM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Key on ui other cas no. |
15899-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















